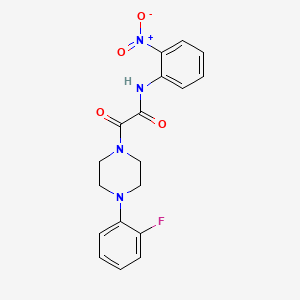

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

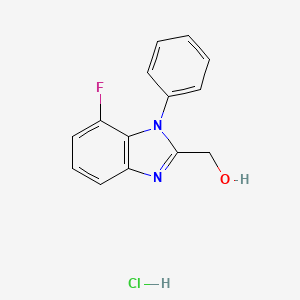

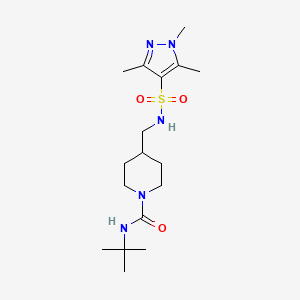

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is a research chemical with the CAS number 1255792-05-2 . It has a molecular formula of C12H13NO5 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC(C1=CC(=C(C=C1N+[O-])OCC#C)OC)O . The InChI string is: InChI=1S/C12H13NO5/c1-4-5-18-12-7-10 (13 (15)16)9 (8 (2)14)6-11 (12)17-3/h1,6-8,14H,5H2,2-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.24 . It has a complexity of 331, a topological polar surface area of 84.5, and a XLogP3 of 1.3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用

Photocatalytic Oxidation Applications

Selective Photocatalytic Oxidation on Titanium Dioxide Benzyl alcohol derivatives, including variations similar to alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol, have been studied for their photocatalytic oxidation properties on TiO2 under O2 atmosphere and visible light. This reaction leads to the formation of corresponding aldehydes, which is significant for chemical synthesis and environmental applications (Higashimoto et al., 2009).

Applications in Organic Synthesis

Functionalization of Methyl and Benzyl Ethers Methyl and benzyl ethers derived from secondary and tertiary benzyl alcohols, like this compound, are used in chemoselective functionalization processes. This includes azidation, allylation, alkynylation, and cyanation reactions, crucial for complex organic synthesis (Sawama et al., 2014).

Kinetic Diastereomer Differentiation in Catalysis The diastereomeric differentiation of benzyl alcohols, especially those with α-nitro or α-azido groups, is achieved through Au(III)- and Bi(III)-catalyzed reactions. This is instrumental in creating therapeutically relevant compounds (Chénard & Hanessian, 2014).

Synthesis of Novel Hydrazine Analogues The compound and its derivatives are used in synthesizing novel hydrazine analogues, which are significant for their antioxidant capacities. This is key in pharmaceutical and biochemical research (Kıvrak et al., 2018).

Other Applications

Cytotoxic Activity in Cancer Research Derivatives of benzyl alcohols, like this compound, have been used in synthesizing compounds with high affinity for σ1 receptors. These compounds are studied for their cytotoxic activity against various human tumor cell lines, making them relevant in cancer research (Geiger et al., 2007).

特性

IUPAC Name |

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACNMURXMLMAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)